4-(4-Fluorophenyl)-6-hydroxy-2-(methylsulfanyl)-4,5-dihydropyridine-3-carbonitrile
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Overview
Description
4-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a fluorophenyl group, a methylsulfanyl group, and a tetrahydropyridine ring
Preparation Methods
The synthesis of 4-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with methylthiourea under specific conditions to form the intermediate compound, which is then cyclized to form the desired tetrahydropyridine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Addition: The compound can participate in addition reactions, particularly at the carbon-nitrile group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of certain enzymes or signaling pathways that are crucial for cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 4-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
4-Fluorophenyl derivatives: These compounds share the fluorophenyl group but may differ in other functional groups and overall structure.
Methylsulfanyl derivatives: Compounds with the methylsulfanyl group but different core structures.
Tetrahydropyridine derivatives: These compounds have the tetrahydropyridine ring but may have different substituents.
Each of these similar compounds has its own unique properties and applications, but the combination of features in 4-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE makes it particularly interesting for research and development.
Properties
Molecular Formula |
C13H11FN2OS |
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Molecular Weight |
262.30 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C13H11FN2OS/c1-18-13-11(7-15)10(6-12(17)16-13)8-2-4-9(14)5-3-8/h2-5,10H,6H2,1H3,(H,16,17) |
InChI Key |
ZTLHNHYTQZPQOW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)F)C#N |
Origin of Product |
United States |
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